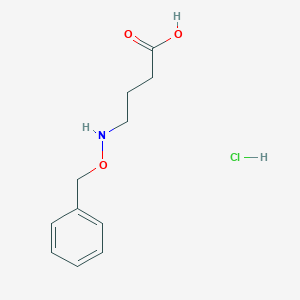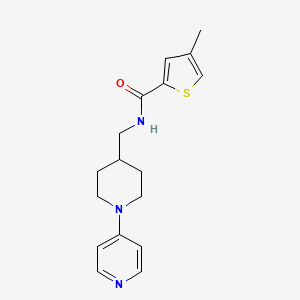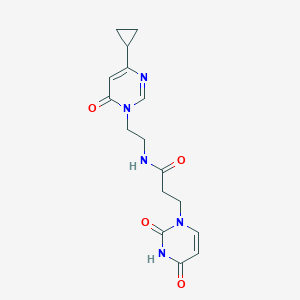
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is an intricate organic compound featuring multiple pyrimidinyl groups that interact within its molecular structure. As an entity, it’s pivotal in various scientific arenas due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions beginning with the formation of the pyrimidinyl groups, followed by their integration with the rest of the molecular scaffold. The process may start with cyclopropyl amine reacting with ethyl isocyanate to form the intermediate, which then undergoes several stages of functional group interconversions and coupling reactions, all under precise temperature, pH, and solvent conditions to ensure optimal yields.
Industrial Production Methods
Industrial-scale production often utilizes batch or continuous flow synthesis to optimize the yield and purity of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide. These methods typically incorporate robust purification processes such as crystallization and chromatography to achieve the necessary pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions including oxidation, reduction, and substitution due to its diverse functional groups.
Common Reagents and Conditions
Oxidation: : Employing reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizing hydrogen gas with a palladium catalyst.
Substitution: : Conducted using nucleophiles such as thiols and amines in organic solvents.
Major Products
Major products from these reactions typically include structurally modified derivatives of the parent compound, each having potential for different biological activities or further chemical transformations.
Scientific Research Applications
Chemistry
It is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules due to its versatile reactive sites.
Biology and Medicine
Antiviral and Anticancer Research: : Exhibits promising activity against viral strains and cancer cell lines by inhibiting key enzymes and pathways.
Enzyme Inhibition: : Acts as an inhibitor for various enzymes involved in metabolic and signal transduction pathways.
Industry
Pharmaceutical Development: : Utilized in the development of new therapeutic agents due to its bioactivity.
Agriculture: : Potential use as a lead compound for developing new agrochemicals.
Mechanism of Action
The compound’s effects are mediated through its binding to specific molecular targets such as enzymes or receptors. The interaction often leads to inhibition or modulation of biochemical pathways, resulting in the therapeutic effects observed in preclinical studies. The exact pathways and molecular targets are frequently the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl-2,4-dioxopyrimidin-1(2H)-ylacetamide: : Another pyrimidine-based compound with slightly altered structure and bioactivity.
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide: : Features a methyl group substitution with unique chemical properties.
Highlighting Uniqueness
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide stands out due to its specific cyclopropyl modification, which imparts distinct steric and electronic characteristics that influence its reactivity and biological activity.
That’s a lot of chemistry talk! Any details you’d like me to delve deeper into?
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c22-13(3-6-20-7-4-14(23)19-16(20)25)17-5-8-21-10-18-12(9-15(21)24)11-1-2-11/h4,7,9-11H,1-3,5-6,8H2,(H,17,22)(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDUJYYLEUBANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2419424.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419427.png)
![3-(furan-2-ylmethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2419428.png)
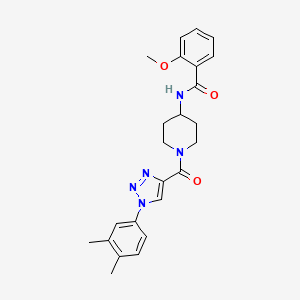
![Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2419430.png)
![3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide](/img/structure/B2419432.png)
![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2419434.png)
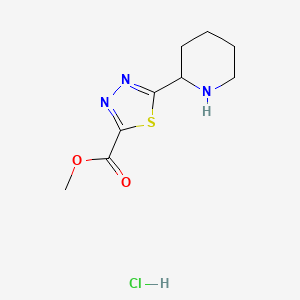
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419439.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2419440.png)
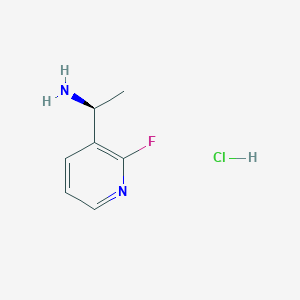
![4-[(1H-imidazol-1-yl)methyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)
